Antheraxanthin

Vue d'ensemble

Description

Antheraxanthin is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. This compound is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants . It is an intermediate molecule of the xanthophyll cycle in most photosynthetic eukaryotes, namely plants, and some bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Antheraxanthin can be synthesized through the de-epoxidation of violaxanthin. This reaction is catalyzed by the enzyme violaxanthin de-epoxidase under high light intensity in the presence of a proton gradient across thylakoid membranes . The reaction conditions typically involve the presence of light and a suitable pH environment to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound is not as common as other carotenoids due to its intermediate nature in the xanthophyll cycle. it can be produced through metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae . These microorganisms can be genetically modified to express the necessary enzymes for the biosynthesis of this compound from precursor molecules.

Analyse Des Réactions Chimiques

Types of Reactions: Antheraxanthin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form zeaxanthin, another xanthophyll cycle pigment.

Reduction: It can be reduced back to violaxanthin under low light conditions.

Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Light and oxygen are common reagents for the oxidation of this compound to zeaxanthin.

Reduction: The reduction process typically involves the enzyme zeaxanthin epoxidase and a suitable pH environment.

Major Products Formed:

Zeaxanthin: Formed through the oxidation of this compound.

Violaxanthin: Formed through the reduction of this compound.

Applications De Recherche Scientifique

Antheraxanthin has several scientific research applications, including:

Photosynthesis Research: It is studied for its role in the xanthophyll cycle and its contribution to non-photochemical quenching, a mechanism that protects plants from excess light.

Antioxidant Studies: this compound is investigated for its antioxidant properties and its ability to scavenge free radicals.

Nutritional Research: It is explored for its potential health benefits, including its role in preventing chronic diseases such as cancer and cardiovascular diseases.

Industrial Applications: this compound is used in the food and cosmetic industries for its pigment properties and potential health benefits.

Mécanisme D'action

Antheraxanthin exerts its effects primarily through its role in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which helps in dissipating excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage . The molecular targets involved in this process include the light-harvesting complex II and the thylakoid membrane .

Comparaison Avec Des Composés Similaires

Violaxanthin: Antheraxanthin is an intermediate in the conversion of violaxanthin to zeaxanthin.

Zeaxanthin: this compound is converted to zeaxanthin under high light conditions.

Neoxanthin: Another xanthophyll cycle pigment that shares similar properties with this compound.

Uniqueness: this compound is unique in its role as an intermediate in the xanthophyll cycle, allowing plants to dynamically adjust their photoprotection mechanisms in response to changing light conditions . Its ability to rapidly convert between different states makes it a crucial component in the regulation of photosynthetic efficiency and protection .

Activité Biologique

Antheraxanthin, a carotenoid pigment, plays a significant role in the xanthophyll cycle, which is crucial for photosynthetic organisms to manage light stress. This article explores the biological activity of this compound, including its antioxidant properties, potential health benefits, and its role in plant physiology.

Overview of this compound

This compound was first isolated from the tiger lily (Lilium tigrinum) in 1935 and is derived from the xanthophyll cycle. It is an intermediate compound that converts between violaxanthin and zeaxanthin in response to light intensity, helping plants adapt to varying sunlight conditions . this compound is primarily found in the anthers and petals of yellow flowering plants and certain fruits and vegetables .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which contributes to its biological functions. Research indicates that carotenoids, including this compound, can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant efficiency of this compound has been compared with other carotenoids:

| Carotenoid | Antioxidant Activity (Relative to α-tocopherol) |

|---|---|

| This compound | >100 times stronger |

| β-Carotene | 10 times weaker |

| Zeaxanthin | Moderate |

| α-Tocopherol (Vitamin E) | Baseline |

Studies have shown that this compound can effectively quench singlet oxygen and scavenge free radicals, thus protecting cellular components from oxidative damage .

Health Benefits

The health benefits associated with this compound are largely derived from its antioxidant properties. Some key findings include:

- Cancer Prevention : Epidemiological studies suggest a link between carotenoid intake and reduced cancer risk. Specifically, higher dietary intake of carotenoids like lutein and zeaxanthin has been associated with lower ovarian cancer risk .

- Eye Health : this compound may play a protective role in ocular health by mitigating oxidative stress in retinal cells. This has implications for conditions like age-related macular degeneration .

- Skin Protection : Its antioxidant properties also extend to dermatological applications, where it may help protect against UV-induced skin damage .

This compound's biological activity can be attributed to several mechanisms:

- Free Radical Scavenging : The unique structure of this compound allows it to donate electrons to free radicals, neutralizing them before they can cause cellular damage.

- Regulation of Gene Expression : Carotenoids can influence gene expression related to antioxidant defenses and inflammation .

- Membrane Stabilization : By integrating into cell membranes, this compound helps maintain membrane integrity against oxidative stress .

Case Studies

Several studies have highlighted the biological effects of this compound:

- A study on Chlorella demonstrated that light-induced conversions between xanthophylls resulted in increased levels of this compound under high light conditions, suggesting its role in photoprotection during photosynthesis .

- In clinical trials assessing dietary carotenoid supplementation, participants reported improved eye strain symptoms after increased intake of carotenoids, including this compound .

Propriétés

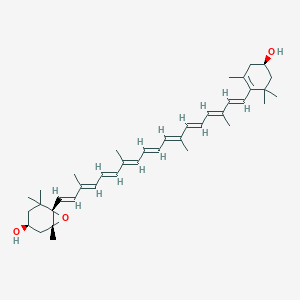

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSUWBAQRCHAV-OYQUVCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015587 | |

| Record name | Antheraxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-03-9 | |

| Record name | Antheraxanthin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antheraxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antheraxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHERAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.